BenchChemオンラインストアへようこそ!

Decuroside III

Anti-platelet aggregation Coumarin glycoside Thrombosis research

Decuroside III (CAS 96638-81-2) is a furanocoumarin glycoside classified chemically as nodakenetin-4′-O-β-maltose. It was first isolated from the n-butanol extract of Zi-Hua Qian-Hu, the root of Peucedanum decursivum Maxim.

Molecular Formula C26H34O14
Molecular Weight 570.5 g/mol
CAS No. 96638-81-2
Cat. No. B1221471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecuroside III
CAS96638-81-2
Molecular FormulaC26H34O14
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(29)36-12(10)7-13(11)35-16)40-25-22(34)20(32)23(15(9-28)38-25)39-24-21(33)19(31)18(30)14(8-27)37-24/h3-5,7,14-16,18-25,27-28,30-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19+,20-,21-,22-,23-,24-,25+/m1/s1
InChIKeyFBXYOMVTZDVTHK-LDVHROGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decuroside III (CAS 96638-81-2): A Differentiated Coumarin Glycoside for Anti-Platelet Aggregation Research


Decuroside III (CAS 96638-81-2) is a furanocoumarin glycoside classified chemically as nodakenetin-4′-O-β-maltose . It was first isolated from the n-butanol extract of Zi-Hua Qian-Hu, the root of Peucedanum decursivum Maxim. (syn. Angelica decursiva), a plant historically used in traditional Chinese medicine [1]. The compound is one of several structurally related coumarin glycosides found in this species, distinguished by its specific disaccharide glycosylation pattern that differentiates it from other members of the decuroside series sharing the same nodakenetin aglycone core .

Why Generic Substitution of Decuroside III Is Not Advisable Without Structural Verification


The decuroside series (I–V) shares the same nodakenetin aglycone but differs in the disaccharide moiety attached at the 4′-O position, resulting in distinct biological activity profiles . In the same platelet aggregation assay system, Decuroside III and IV demonstrated the strongest inhibitory activity against both primary and secondary wave aggregation, whereas Decuroside I and II showed weak or no inhibition, and Decuroside V was paradoxically promotive of the primary wave . These functional differences arise directly from the specific glycosidic linkage—Decuroside III bears a maltose (α-1,4) linkage, compared to gentiobiose (β-1,6) in Decuroside I and isomaltose (α-1,6) in Decuroside II . Substituting one decuroside for another without structural identity confirmation therefore carries a high risk of obtaining a compound with qualitatively different or even opposite biological activity.

Quantitative Differentiation of Decuroside III: Evidence-Based Selection Guide for Procurement Decisions


Superior Anti-Platelet Activity vs. Decuroside I in ADP-Induced Human Platelet Aggregation

Decuroside III demonstrated strong inhibitory activity against both primary and secondary wave aggregation of human platelets induced by 2 µM ADP, whereas Decuroside I showed weak inhibiting activity under identical experimental conditions . The study directly compared six coumarin glycosides from the same plant source in a head-to-head assay, and Decuroside III was classified among the two compounds with the strongest activity, while Decuroside I was explicitly categorized as having 'a less inhibiting effect or none at all' .

Anti-platelet aggregation Coumarin glycoside Thrombosis research

Directional Opposite Effect vs. Decuroside V: Inhibition vs. Promotion of Primary Wave Aggregation

In the concurrent head-to-head evaluation of six coumarin glycosides from Zi-Hua Qian-Hu on human platelet aggregation, Decuroside V demonstrated a promotive rather than inhibitory effect on the primary wave ADP-induced aggregation, while Decuroside III showed strong inhibition of both primary and secondary waves . Decuroside V's promotive activity on primary aggregation represents a directionally opposite pharmacological profile despite both compounds being co-isolated from the same plant material.

Platelet function Coumarin structure-activity relationship Biphasic platelet response

Structural Identity as the Basis for Differentiated Activity: Glycosidic Linkage Specificity Among Decurosides

Chemical and spectral analysis determined that Decuroside III is nodakenetin-4′-O-β-maltose (α-1,4 linked diglucoside), while Decuroside I is nodakenetin-4′-O-β-gentiobiose (β-1,6 linkage) and Decuroside II is nodakenetin-4′-O-β-isomaltose (α-1,6 linkage) . Despite sharing identical molecular formula (C26H34O14) and aglycone, these three compounds differ only in the regio- and stereochemistry of the glycosidic bond connecting the two glucose units. This single structural variable is the sole determinant of their divergent platelet aggregation activities—strong (III), weak (I), and weak (II)—as demonstrated in the same study .

Structure-activity relationship Coumarin glycoside chemistry Disaccharide linkage

Comparative Activity Context: Nodakenin Shows Superior Anti-Platelet Potency Relative to the Decuroside Series

In a parallel study on Qian-Hu coumarins using the same human platelet aggregation model (2 µM ADP), nodakenin (the glucoside of nodakenetin) was found to show 'the most inhibitory activity against both primary and secondary wave of aggregation' alongside nodakenetin . While Decuroside III and IV were described as 'the strongest' among the decuroside glycosides tested , the original publications do not provide quantitative IC50 values for direct cross-study potency comparison between Decuroside III and nodakenin. Current evidence suggests nodakenin may exhibit greater potency, though this cannot be quantified from existing published data.

Antithrombotic coumarins Nodakenin Platelet aggregation potency ranking

Dual-Wave Inhibition Profile Differentiates Decuroside III from Secondary-Wave-Only Inhibitors

Decuroside III inhibits both the primary and secondary wave of ADP-induced human platelet aggregation, as explicitly stated in the original characterization study . In contrast, certain furocoumarins from the same Qian-Hu source, such as Ae-II (vaginidin) and Ae-III (isopeucenidin), were reported to inhibit only the secondary wave aggregation without affecting the primary wave . This dual-wave inhibition profile suggests Decuroside III may interfere with both the initial ADP receptor-mediated platelet activation (primary wave) and the subsequent thromboxane A2/degranulation-dependent amplification phase (secondary wave).

Platelet aggregation wave ADP-induced aggregation Coumarin pharmacology

Alternative Bioactivity Context: Neuroprotective Activity Demonstrated in Primary Neuron Models

A patent application reports that Decuroside III exhibits neuroprotective activity in two distinct primary neuron injury models: H2O2-induced oxidative stress injury and glutamate-induced excitotoxicity in primary cultured neurons [1]. However, this evidence carries important limitations: the data comes from a patent source rather than a peer-reviewed publication, quantitative comparator data against other decurosides or known neuroprotective agents are not available in the public record, and the evidence is not directly connected to the platelet aggregation profile described above.

Neuroprotection Oxidative stress Primary neuron culture

Best-Fit Research Application Scenarios for Decuroside III Based on Verified Evidence


Anti-Platelet Aggregation Mechanism-of-Action Studies Utilizing ADP-Induced Human Platelet Models

Decuroside III is most appropriate for in vitro mechanistic studies of ADP-induced platelet aggregation inhibition, where its strong dual-wave inhibitory profile has been documented . The compound can serve as a research tool to investigate signaling pathways involved in both the primary (ADP-receptor-mediated shape change and initial aggregation) and secondary (degranulation and thromboxane A2-dependent amplification) phases of platelet activation. In studies requiring a known weakly active structural comparator, Decuroside I can be employed as a negative control from the same chemical class, as demonstrated in the original head-to-head work.

Coumarin Glycoside Structure-Activity Relationship (SAR) Studies Focusing on Glycosidic Linkage Effects

The identical molecular formula (C26H34O14) and aglycone core shared by Decurosides I, II, and III, combined with their divergent biological activities, makes this series an ideal model system for investigating how disaccharide linkage chemistry (α-1,4 vs α-1,6 vs β-1,6) modulates pharmacological activity . Decuroside III represents the most biologically active member among these three isomers in the platelet aggregation assay, positioning it as the reference compound for SAR exploration of glycoside bond effects on target engagement.

Quality Control Reference Standard for Peucedanum decursivum-Based Botanical Authentication

Given the structural similarity and divergent bioactivity among decuroside isomers, Decuroside III (CAS 96638-81-2) can serve as an authenticated reference standard for chromatographic identity confirmation in quality control workflows for botanical extracts or traditional medicine preparations derived from Peucedanum decursivum (Qian-Hu) [1]. Its differentiation from Decuroside I (CAS 96638-79-8) and Decuroside II requires high-resolution separation techniques rather than MS alone, making authenticated reference material essential for accurate botanical authentication.

Hypothesis-Generating Neuroprotection Research Requiring Preliminary Validation

For research groups investigating neuroprotective natural products, Decuroside III presents a hypothesis-generating opportunity based on patent-reported activity in H2O2-induced oxidative injury and glutamate-induced excitotoxicity primary neuron models [2]. However, procurement for this application should be accompanied by an explicit plan for independent replication and quantitative comparison against established neuroprotective agents, given that this evidence derives from patent rather than peer-reviewed sources, and no quantitative comparator data are publicly available.

Quote Request

Request a Quote for Decuroside III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.